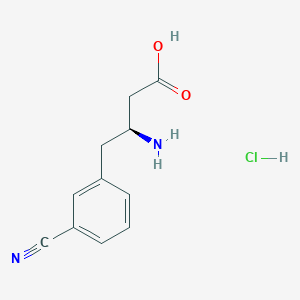

(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

CAS No.: 270065-85-5

Cat. No.: VC3720668

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 270065-85-5 |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | (3S)-3-amino-4-(3-cyanophenyl)butanoic acid |

| Standard InChI | InChI=1S/C11H12N2O2/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m0/s1 |

| Standard InChI Key | CSBSIUBNUHRWDO-JTQLQIEISA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)C#N)C[C@@H](CC(=O)O)N |

| SMILES | C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl |

| Canonical SMILES | C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N |

Introduction

Chemical Structure and Physical Properties

(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride is a chiral compound characterized by its asymmetric carbon atom at position 3 with an S configuration. The compound consists of a butanoic acid backbone with an amino group at position 3 and a 3-cyanophenyl substituent at position 4, formulated as a hydrochloride salt to enhance stability and solubility.

Structural Characteristics

The molecular structure features several key functional groups that contribute to its chemical properties and reactivity:

-

An amino group (-NH₂) at the 3-position of the butanoic acid chain

-

A carboxylic acid group (-COOH) at the terminal carbon

-

A 3-cyanophenyl group attached at the 4-position of the butanoic acid chain

-

A cyano (-CN) group at the meta position of the phenyl ring

-

Present as a hydrochloride salt (·HCl)

These structural elements provide multiple sites for chemical interactions, including hydrogen bonding, acid-base reactions, and nucleophilic substitutions.

Physical and Chemical Properties

Based on data from related compounds, the following properties can be attributed to (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride:

The compound's stereochemistry is particularly important, as it affects its three-dimensional structure and potentially its biological activity. The S configuration at the 3-position distinguishes it from its enantiomer, the R form, which may exhibit different properties in chiral environments .

Synthesis Methods and Production

The synthesis of (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride typically involves stereoselective routes to ensure the correct configuration at the chiral center.

Laboratory Synthesis Approaches

Several synthetic routes may be employed to prepare this compound:

-

Stereoselective reduction: Starting from a prochiral precursor containing a 3-cyanophenyl group, followed by stereoselective reduction to introduce the S configuration.

-

Chiral resolution: Synthesis of the racemic mixture followed by separation of enantiomers using chiral chromatography or crystallization techniques.

-

Asymmetric synthesis: Using chiral catalysts or auxiliaries to introduce the stereoselective center in the S configuration.

-

Conversion to hydrochloride salt: Treatment of (S)-3-amino-4-(3-cyanophenyl)butanoic acid with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Industrial Production Considerations

For industrial-scale production, factors such as yield, purity, and cost-effectiveness must be considered:

-

Controlled chemical reactions utilizing appropriate catalysts optimize yield and purity

-

Multiple purification steps including crystallization ensure high-quality final product

-

Quality control measures to verify stereochemical purity and absence of the R enantiomer

-

Safety protocols for handling chemicals involved in synthesis, particularly hydrochloric acid

Chemical Reactivity and Reactions

The multiple functional groups in (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride enable it to participate in various chemical reactions.

Key Reaction Types

Based on the compound's structure, it can participate in several reaction types:

-

Acid-base reactions: The amino group can act as a base, while the carboxylic acid group can donate protons in acid-base reactions.

-

Nucleophilic reactions: The amino group can serve as a nucleophile in various substitution and addition reactions.

-

Peptide bond formation: The carboxylic acid and amino groups can participate in peptide bond formation, making the compound useful in peptide synthesis.

-

Cyano group transformations: The cyano group on the phenyl ring can undergo hydrolysis to form an amide or carboxylic acid, or reduction to form an amine.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride primarily involves:

-

Its role as a building block in organic synthesis

-

Participation in biochemical pathways through its amino and carboxylic acid groups

-

Potential involvement in peptide bond formation

-

The cyano group's ability to engage in nucleophilic attacks or serve as a site for further chemical modifications

Applications in Research and Development

(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride has potential applications across several scientific disciplines.

Chemical Research Applications

In the field of chemistry, this compound serves as:

-

Synthetic intermediate: Used in the preparation of more complex molecules

-

Chiral building block: Employed in asymmetric synthesis

-

Reference standard: For analytical purposes

-

Model compound: For studying stereochemical effects on reaction outcomes

Comparative Analysis with Related Compounds

Understanding the relationship between (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride and structurally similar compounds provides valuable insights into its properties and potential applications.

Structural Analogs Comparison

The following table compares key properties of (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride with its structural analogs:

The primary differences among these compounds lie in:

-

The stereochemistry at the C-3 position (R vs. S configuration)

-

The position of the cyano group on the phenyl ring (meta vs. para position)

Structure-Activity Relationships

The stereochemistry and position of functional groups can significantly impact a compound's biological activity:

These structural variations may lead to differences in pharmacological properties, including potency, selectivity, and pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume